molecular formula C41H59ClNPPd B2620162 XPhosPdG1 CAS No. 1028206-56-5

XPhosPdG1

Cat. No.: B2620162
CAS No.: 1028206-56-5
M. Wt: 738.77
InChI Key: HTAJCNQBAFZEJO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: XPhosPdG1 can be synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl with palladium chloride and 2-(2-aminoethyl)phenyl chloride. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: XPhosPdG1 is primarily used in cross-coupling reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Buchwald-Hartwig Amination: Arylamines.

    Heck Reaction: Substituted alkenes.

Scientific Research Applications

XPhosPdG1 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: XPhosPdG1 is unique due to its high efficiency and selectivity in cross-coupling reactions. Its sterically bulky and electron-rich ligands provide stability and reactivity, making it a preferred choice for challenging coupling reactions .

Properties

IUPAC Name

chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMPMZWIIQCZBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59ClNPPd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028206-56-5
Record name Chloro(2-dicyclohexylphoshpino-2',4',6'-triisopropyl-1,1'biphenyl)[2-(2-aminoethyl)phenyl)]palladium (II)
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